An In-Depth Technical Guide to 3-(2-hydroxyethoxy)propan-1-ol: A Versatile Hydrophilic Linker for Advanced Drug Development
An In-Depth Technical Guide to 3-(2-hydroxyethoxy)propan-1-ol: A Versatile Hydrophilic Linker for Advanced Drug Development
This guide provides a comprehensive technical overview of 3-(2-hydroxyethoxy)propan-1-ol, a bifunctional chemical entity of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a short polyethylene glycol (PEG)-like motif with two terminal primary hydroxyl groups, position it as a valuable building block in the design of sophisticated drug delivery systems and advanced therapeutics.
Core Chemical Identity and Physicochemical Properties
3-(2-hydroxyethoxy)propan-1-ol is a diol ether, a class of organic molecules characterized by the presence of two hydroxyl (-OH) groups and an ether linkage (-O-). This structure imparts a desirable balance of hydrophilicity and chemical reactivity, making it an attractive component in the synthesis of larger, more complex molecules.
Table 1: Key Identifiers and Properties of 3-(2-hydroxyethoxy)propan-1-ol
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-hydroxyethoxy)-1-propanol | [1] |
| CAS Number | 929-28-2 | [1] |
| Molecular Formula | C5H12O3 | [1] |
| Molecular Weight | 120.15 g/mol | |
| Physical Form | Liquid | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Sealed in a dry, well-ventilated area at room temperature. | [1] |
Structural Elucidation: A Spectroscopic Overview
Definitive structural characterization of 3-(2-hydroxyethoxy)propan-1-ol is achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific molecule is not readily accessible, its structure allows for the confident prediction of its spectral features based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to exhibit distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns, governed by the n+1 rule, would reveal the number of neighboring protons.[2]
Table 2: Predicted ¹H NMR Spectral Data for 3-(2-hydroxyethoxy)propan-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.7-3.8 | Triplet | 2H | -CH₂-OH (propanol end) | Protons on a carbon adjacent to a hydroxyl group are typically found in this region. The signal would be split into a triplet by the neighboring -CH₂- group. |
| ~3.6-3.7 | Triplet | 2H | -CH₂-OH (ethoxy end) | Similar to the other terminal hydroxyl-adjacent protons, but in a slightly different chemical environment due to the ether linkage. |
| ~3.5-3.6 | Triplet | 2H | -O-CH₂- (ethoxy) | Protons on a carbon adjacent to an ether oxygen are deshielded and appear in this range. |
| ~3.4-3.5 | Triplet | 2H | -O-CH₂- (propanol) | Similar to the other ether-adjacent protons. |
| ~1.8-1.9 | Quintet | 2H | -CH₂- (central propanol) | Protons on the central carbon of the propanol moiety, split by the two adjacent -CH₂- groups. |
| Broad Singlet | 2H | -OH | Hydroxyl protons are often observed as a broad singlet due to rapid exchange. This peak would disappear upon the addition of D₂O.[2] |
The proton-decoupled ¹³C NMR spectrum is expected to show a signal for each unique carbon environment.[3]
Table 3: Predicted ¹³C NMR Spectral Data for 3-(2-hydroxyethoxy)propan-1-ol
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~72-74 | -O-CH₂- (ethoxy) | Carbons bonded to an ether oxygen typically resonate in this downfield region. |
| ~70-72 | -O-CH₂- (propanol) | Similar to the other ether-adjacent carbon. |
| ~62-64 | -CH₂-OH (ethoxy end) | Carbons bearing a hydroxyl group are found in this region. |
| ~60-62 | -CH₂-OH (propanol end) | Slightly different chemical environment compared to the other hydroxyl-bearing carbon. |
| ~32-34 | -CH₂- (central propanol) | The aliphatic carbon in the middle of the propanol chain. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For 3-(2-hydroxyethoxy)propan-1-ol, the most prominent feature would be a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding.[4] A strong C-O stretching band would be expected between 1000-1300 cm⁻¹, and C-H stretching vibrations would appear around 2850-2960 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for 3-(2-hydroxyethoxy)propan-1-ol would be expected at m/z = 120. However, for primary alcohols, this peak can be weak or absent.[5] Common fragmentation patterns would involve the loss of small neutral molecules like water (H₂O) or cleavage adjacent to the oxygen atoms (α-cleavage).[6][7]
Synthesis and Purification: A Practical Approach
The synthesis of 3-(2-hydroxyethoxy)propan-1-ol can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Strategy
A logical synthetic route involves the reaction of the mono-sodium salt of 1,3-propanediol with 2-chloroethanol. The use of a diol as the starting material requires careful control of stoichiometry to favor the mono-alkoxide formation and minimize the formation of di-ether byproducts.
Caption: Synthetic workflow for 3-(2-hydroxyethoxy)propan-1-ol.
Experimental Protocol: Synthesis
Materials:
-
1,3-Propanediol
-
Sodium metal
-
2-Chloroethanol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-propanediol (1.0 equivalent) in the anhydrous solvent.
-
Carefully add sodium metal (0.95 equivalents to favor mono-alkoxide) in small portions under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted.
-
Etherification: To the resulting sodium 3-hydroxypropan-1-olate solution, add 2-chloroethanol (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium with a small amount of ethanol.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The primary impurities in the crude product are likely to be unreacted starting materials and the di-ether byproduct. Fractional distillation under reduced pressure is the most effective method for purifying diols and polyols.[11][12]
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Introduce the crude product into the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fractions at their respective boiling points, carefully monitoring the temperature and pressure. The desired product, 3-(2-hydroxyethoxy)propan-1-ol, will have a higher boiling point than the starting materials but a lower boiling point than the di-ether byproduct.
-
Characterize the purified fractions by NMR and/or IR spectroscopy to confirm their identity and purity.
For highly polar compounds or for achieving very high purity, column chromatography on silica gel may also be employed.[13]
Applications in Drug Development: A Hydrophilic Linker
The bifunctional nature and hydrophilicity of 3-(2-hydroxyethoxy)propan-1-ol make it a highly valuable building block in drug development, particularly in the design of linkers for antibody-drug conjugates (ADCs).[14][15]
The Role of Hydrophilic Linkers in ADCs
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, solubility, and pharmacokinetic properties.[16][17][][19]
Hydrophobic drugs can lead to aggregation of the ADC, reducing its efficacy and potentially increasing its immunogenicity. Incorporating hydrophilic linkers, such as those containing PEG units, can mitigate these issues.[13][20][21][22] Short-chain PEG-like diols, such as 3-(2-hydroxyethoxy)propan-1-ol, offer a way to increase the hydrophilicity of the linker without adding excessive molecular weight.
Caption: Conceptual diagram of an Antibody-Drug Conjugate.
Derivatization for Drug Attachment
The two primary hydroxyl groups of 3-(2-hydroxyethoxy)propan-1-ol provide handles for further chemical modification. One hydroxyl group can be selectively protected, allowing the other to be activated for conjugation to either the antibody or the drug. The protecting group can then be removed, and the second hydroxyl group can be derivatized for attachment to the other component of the ADC.
Common derivatization strategies for hydroxyl groups include conversion to:
-
Carboxylic acids: For subsequent amide bond formation.
-
Amines: For reaction with activated esters.
-
Halides or sulfonates: To create good leaving groups for nucleophilic substitution.[23][24][25]
The selective functionalization of one primary hydroxyl group over the other in a symmetrical or near-symmetrical diol can be challenging but is achievable through various synthetic strategies, including enzymatic methods or the use of sterically bulky protecting groups.[26][27][28]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-hydroxyethoxy)propan-1-ol.
-
GHS Hazard Statements: H302 (Harmful if swallowed).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local regulations).[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Conclusion
3-(2-hydroxyethoxy)propan-1-ol is a versatile and valuable chemical building block with significant potential in the field of drug development. Its hydrophilic nature, coupled with the presence of two reactive primary hydroxyl groups, makes it an ideal candidate for incorporation into advanced drug delivery systems, most notably as a component of linkers in antibody-drug conjugates. A thorough understanding of its chemical properties, synthesis, and derivatization chemistry will enable researchers and scientists to fully exploit its potential in the design of next-generation therapeutics.
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